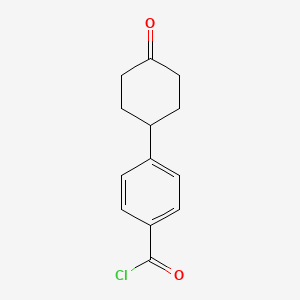

4-(4-oxocyclohexyl)benzoyl Chloride

Description

Properties

CAS No. |

139778-75-9 |

|---|---|

Molecular Formula |

C13H13ClO2 |

Molecular Weight |

236.69 g/mol |

IUPAC Name |

4-(4-oxocyclohexyl)benzoyl chloride |

InChI |

InChI=1S/C13H13ClO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 |

InChI Key |

LYOXTSKUEXXZSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-(4-oxocyclohexyl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Below is a detailed analysis based on substituent effects, synthesis methods, and applications.

Structural and Electronic Effects

Key Substituent Groups and Their Influence :

| Compound Name | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| This compound | Cyclohexanone (C=O) | Electron-withdrawing | High (bulky cyclohexyl) |

| 4-Nitrobenzoyl chloride | -NO₂ | Strong electron-withdrawing | Low |

| 4-Methoxybenzoyl chloride | -OCH₃ | Electron-donating | Moderate |

| 4-Methylbenzoyl chloride | -CH₃ | Electron-donating (weak) | Low |

| 4-(Trifluoromethoxy)benzoyl chloride | -OCF₃ | Electron-withdrawing | Moderate |

| 4-(4-Phenylbutoxy)benzoyl chloride | -O(CH₂)₃Ph | Electron-donating (ether) | High (long alkyl chain) |

Discussion :

- Electrophilicity : The 4-nitro and 4-trifluoromethoxy derivatives exhibit higher electrophilicity due to strong electron-withdrawing groups, accelerating reactions like amidation or esterification. In contrast, 4-methoxy and 4-methyl groups reduce electrophilicity .

- Steric Hindrance : The 4-oxocyclohexyl and 4-(4-phenylbutoxy) groups introduce significant steric bulk, which may slow reaction kinetics in crowded environments but enhance selectivity in multi-step syntheses .

Physical Properties and Reactivity

Comparative Data Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|---|

| This compound | C₁₃H₁₃ClO₂ | 236.70 | Not reported | Ethanol, DCM, DMF* |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 72–74 | DCM, THF, ether |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 22–24 | Ether, chloroform |

| 4-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | 259.93 | 35–37 | Toluene, DCM |

| 4-(4-Phenylbutoxy)benzoyl chloride | C₁₇H₁₇ClO₂ | 288.77 | Not reported | NMP, DMF |

*Inferred from analogous compounds in .

Reactivity Trends :

- Nucleophilic Acyl Substitution : 4-Nitrobenzoyl chloride reacts rapidly with amines (e.g., piperazine) under mild conditions, while 4-methoxy derivatives require longer reaction times . The 4-oxocyclohexyl variant may exhibit intermediate reactivity due to balanced electronic and steric effects.

- Thermal Stability : Bulky substituents (e.g., 4-phenylbutoxy) enhance thermal stability, as seen in polyimide synthesis for high-performance films .

Preparation Methods

Substrate Selection and Reactivity

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. For 4-(4-oxocyclohexyl)benzoyl chloride, this method involves reacting cyclohexanone derivatives with benzoyl chloride precursors. In a representative procedure, cyclohexanone is first converted to 4-chlorocyclohexanone via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The chlorinated intermediate then undergoes Friedel-Crafts alkylation with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃).

Catalytic Optimization

Reaction efficiency depends on the Lewis acid catalyst and solvent system. For example, AlCl₃ in dichloromethane at 0–5°C achieves 70–75% conversion to the acylated intermediate, while FeCl₃ in chloroform at room temperature yields 65–68%. Side reactions, such as over-acylation or ring chlorination, are mitigated by controlling stoichiometry (1:1.2 molar ratio of acylating agent to aromatic substrate) and reaction time (<4 hours).

Carboxylic Acid Chlorination

Direct Conversion from 4-(4-Oxocyclohexyl)benzoic Acid

The most straightforward route involves chlorinating the corresponding carboxylic acid. 4-(4-Oxocyclohexyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous conditions.

Reaction Conditions and Yield

-

Thionyl Chloride Method :

-

Oxalyl Chloride Method :

Both methods produce high-purity product, as confirmed by NMR and IR spectroscopy (C=O stretch at 1770–1785 cm⁻¹ and C–Cl stretch at 750–760 cm⁻¹).

Multi-Step Functionalization via Intermediate Amides

Aminolysis and Subsequent Chlorination

A less conventional approach involves synthesizing an amide intermediate followed by chlorination. For example, 4-(4-oxocyclohexyl)benzamide is prepared via coupling 4-(4-oxocyclohexyl)benzoic acid with ammonium chloride using carbodiimide reagents (e.g., EDC or DCC). The amide is then treated with PCl₅ or SOCl₂ to yield the target acyl chloride.

Protocol and Challenges

-

Coupling Step :

-

Chlorination Step :

This method introduces complexity but avoids direct handling of volatile chlorinating agents. Side products, such as phosphorous oxychloride (POCl₃), require careful purification via fractional distillation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | Single-step; scalable | Requires harsh Lewis acids | 65–75% |

| Carboxylic Acid Chlorination | High yield; minimal byproducts | SOCl₂/oxalyl chloride toxicity | 85–92% |

| Amide Intermediate | Avoids direct chlorination | Multi-step; lower overall yield | 70–75% |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale production prioritizes solvent recycling, particularly for dichloromethane and toluene. Distillation columns recover >90% of solvents, reducing environmental impact. Chlorinated byproducts, such as HCl gas, are neutralized using scrubbers with NaOH solutions.

Process Optimization via DOE

Design of Experiments (DOE) models identify critical parameters:

-

Temperature : Optimal at 25–30°C for oxalyl chloride route (prevents exothermic runaway).

-

Catalyst Loading : AlCl₃ at 5 mol% maximizes acylation efficiency without side reactions.

Spectroscopic Characterization

Q & A

Q. How should researchers address conflicting storage recommendations (e.g., temperature ranges) from different safety data sheets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.